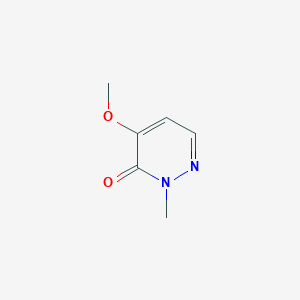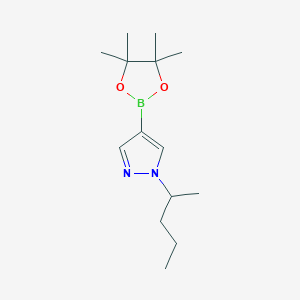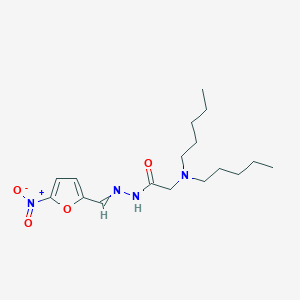
5-Nitro-2-furaldehyde (dipentylaminoacetyl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Nitro-2-furaldehyde (dipentylaminoacetyl)hydrazone is an organic compound with the molecular formula C17H28N4O4. It is a derivative of 5-nitro-2-furaldehyde, which is known for its applications in various chemical and biological processes. This compound is characterized by the presence of a nitro group, a furan ring, and a hydrazone linkage, making it a versatile molecule for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-furaldehyde (dipentylaminoacetyl)hydrazone typically involves the reaction of 5-nitro-2-furaldehyde with dipentylaminoacetyl hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using industrial-scale crystallization and filtration techniques.
化学反応の分析
Types of Reactions
5-Nitro-2-furaldehyde (dipentylaminoacetyl)hydrazone undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic substitution reactions often use reagents such as halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Products include nitroso derivatives and other oxidized forms.
Reduction: Products include amino derivatives.
Substitution: Products include various substituted furan derivatives.
科学的研究の応用
5-Nitro-2-furaldehyde (dipentylaminoacetyl)hydrazone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Used in the production of various chemical intermediates and as a component in specialty chemicals.
作用機序
The mechanism of action of 5-Nitro-2-furaldehyde (dipentylaminoacetyl)hydrazone involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The furan ring and hydrazone linkage also play a role in its biological activity by facilitating binding to specific molecular targets.
類似化合物との比較
Similar Compounds
5-Nitro-2-furaldehyde: A precursor to 5-Nitro-2-furaldehyde (dipentylaminoacetyl)hydrazone, known for its antimicrobial properties.
5-Nitro-2-thiophenecarboxaldehyde: Similar in structure but contains a thiophene ring instead of a furan ring.
2-Nitrobenzaldehyde: Contains a benzene ring instead of a furan ring, with similar nitro and aldehyde functionalities.
Uniqueness
This compound is unique due to its specific combination of a nitro group, furan ring, and hydrazone linkage. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
33207-14-6 |
|---|---|
分子式 |
C17H28N4O4 |
分子量 |
352.4 g/mol |
IUPAC名 |
2-(dipentylamino)-N-[(5-nitrofuran-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H28N4O4/c1-3-5-7-11-20(12-8-6-4-2)14-16(22)19-18-13-15-9-10-17(25-15)21(23)24/h9-10,13H,3-8,11-12,14H2,1-2H3,(H,19,22) |
InChIキー |
HWDPSQSTOIACSI-UHFFFAOYSA-N |
正規SMILES |
CCCCCN(CCCCC)CC(=O)NN=CC1=CC=C(O1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


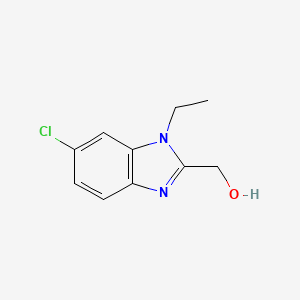
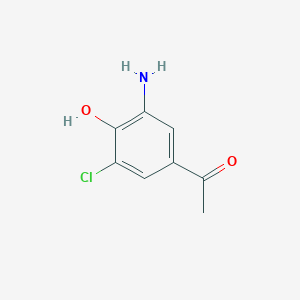
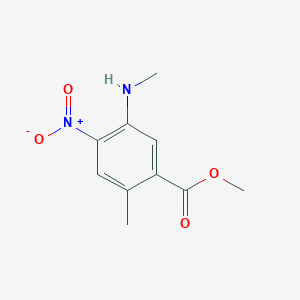
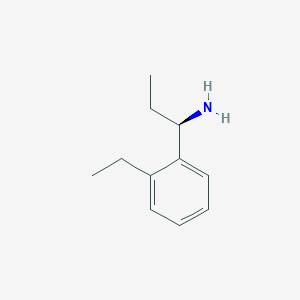
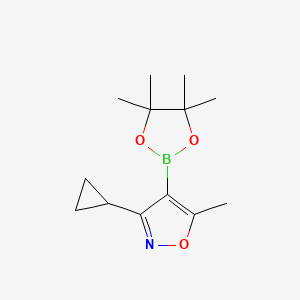
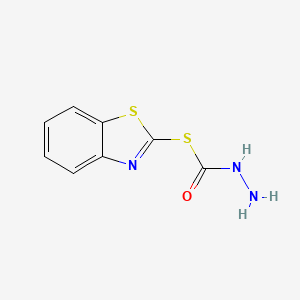
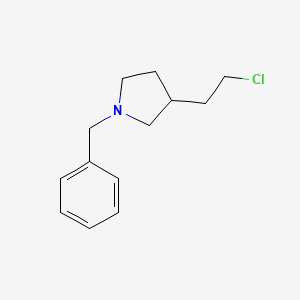
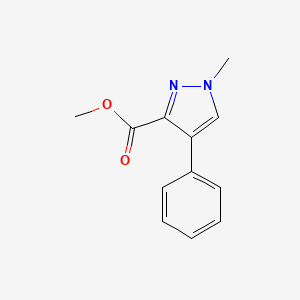

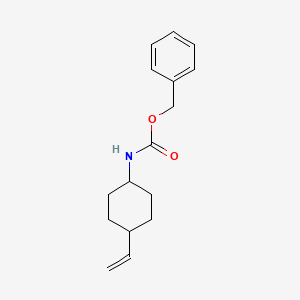
![3-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B13975199.png)

